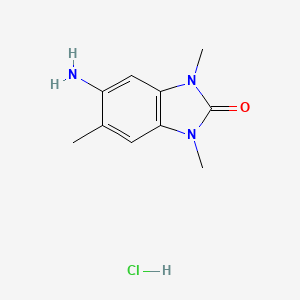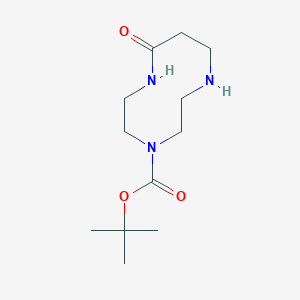
5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related benzimidazole derivatives, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, benzimidazole derivatives have been studied for their antiproliferative activity against human cancer cell lines .
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various starting materials and reaction pathways. Paper describes the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles through a cyclocondensation reaction
Scientific Research Applications
Synthesis and Structural Analysis
One study elaborates on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts. These compounds were prepared through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes. The structural and molecular configuration of these compounds was determined using various spectroscopy methods and X-ray diffraction on single crystals. This research highlights the compound's versatile synthetic applications and its potential as a template for further chemical modifications (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative Activity
The same study also tested the antiproliferative activity of the synthesized compounds in vitro on several human cancer cell lines. Some compounds exhibited moderate to significant antiproliferative activity, suggesting potential applications in cancer research and therapy. The structural features contributing to this activity were analyzed, providing insights into the design of new anticancer agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antimicrobial and Anthelmintic Potential
Another area of application involves the synthesis of benzimidazolone derivatives and their biological activities. Some of these compounds have shown very good activity against various microorganisms and fungal strains, as well as moderate activity against Mycobacterium tuberculosis. This indicates the compound's potential in developing new antimicrobial and anthelmintic agents (Karale, Rindhe, & Rode, 2015).
Corrosion Inhibition
Research on benzimidazole derivatives, including those related to 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency was found to increase with the number of benzimidazole segments in the molecule, highlighting its significance in the field of corrosion science and engineering (Tang et al., 2013).
High-Performance Materials
The synthesis of polyimides from diamines containing benzimidazole moieties has been explored, indicating the compound's utility in creating high-performance materials with excellent thermal stability, mechanical properties, and processability. These materials have potential applications in aerospace, electronics, and other high-tech industries (Sidra et al., 2018).
properties
IUPAC Name |
5-amino-1,3,6-trimethylbenzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2;/h4-5H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVHUZSEOXFQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C(=O)N2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)
![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)
![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2540414.png)
![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)